molecular formula C3H4ClI B2507641 2-Chloro-3-iodoprop-1-ene CAS No. 39557-31-8

2-Chloro-3-iodoprop-1-ene

Cat. No.: B2507641
CAS No.: 39557-31-8
M. Wt: 202.42
InChI Key: BSQHVKZJTOVHBK-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoprop-1-ene is an organohalogen compound with the molecular formula C3H4ClI It is characterized by the presence of both chlorine and iodine atoms attached to a three-carbon propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoprop-1-ene typically involves the halogenation of allyl chloride. One common method is the reaction of allyl chloride with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes or other unsaturated compounds.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Major Products:

    Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.

    Addition Reactions: Products include dihalogenated compounds or haloalkanes.

    Elimination Reactions: Products include alkynes or other unsaturated hydrocarbons.

Scientific Research Applications

2-Chloro-3-iodoprop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    2-Chloro-3-bromoprop-1-ene: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-3-fluoroprop-1-ene: Similar structure but with a fluorine atom instead of iodine.

    2-Bromo-3-iodoprop-1-ene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-3-iodoprop-1-ene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of a wide range of products, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-chloro-3-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHVKZJTOVHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39557-31-8
Record name 2-chloro-3-iodoprop-1-ene
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